molecular formula C23H38N2O3 B6013178 1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol

Cat. No.: B6013178
M. Wt: 390.6 g/mol
InChI Key: KRUBIYVZMVERSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a cyclohexyl group, a piperidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine derivative, followed by the introduction of the phenoxy group and the cyclohexyl group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methylpiperidin-1-yl)methyl]phenoxy]propan-2-ol: A similar compound with a methyl group instead of a methoxy group on the piperidine ring.

    1-[Cyclohexyl(methyl)amino]-3-[2-[(4-ethylpiperidin-1-yl)methyl]phenoxy]propan-2-ol: Another analog with an ethyl group on the piperidine ring.

Uniqueness

1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methoxy group on the piperidine ring can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-24(20-9-4-3-5-10-20)17-21(26)18-28-23-11-7-6-8-19(23)16-25-14-12-22(27-2)13-15-25/h6-8,11,20-22,26H,3-5,9-10,12-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUBIYVZMVERSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1CN2CCC(CC2)OC)O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.